2-(Furan-2-yl)benzo[h]chromen-4-one
Overview
Description
2-(Furan-2-yl)benzo[h]chromen-4-one is a heterocyclic compound that belongs to the class of chromenones It is characterized by the fusion of a benzene ring with a chromenone structure, which is further substituted with a furan ring at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)benzo[h]chromen-4-one typically involves the condensation of 2’-hydroxyacetophenone with furan-2-carboxaldehyde. This reaction is often catalyzed by acidic or basic conditions to facilitate the formation of the chromenone ring. The reaction conditions may vary, but common solvents include cyclohexane and acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of efficient catalysts and reaction conditions that maximize yield and minimize by-products would be essential for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)benzo[h]chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromenone ring to a chromanone structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzene and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted chromenones, chromanones, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Furan-2-yl)benzo[h]chromen-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)benzo[h]chromen-4-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2-(Furan-2-yl)benzo[h]chromen-4-one can be compared with other similar compounds, such as:
Chroman-4-one: Lacks the furan ring but shares the chromenone structure.
3-Hydroxychromones: These compounds have a hydroxyl group at the 3-position and exhibit different photochemical properties.
2-Phenylchromen-4-one: Substitutes the furan ring with a phenyl ring, leading to variations in biological and photochemical activities.
The uniqueness of this compound lies in its combination of the furan and chromenone structures, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(furan-2-yl)benzo[h]chromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10O3/c18-14-10-16(15-6-3-9-19-15)20-17-12-5-2-1-4-11(12)7-8-13(14)17/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVDFXLDXBTOCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=CC3=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201266879 | |
Record name | 2-(2-Furanyl)-4H-naphtho[1,2-b]pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201266879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14756-27-5 | |
Record name | 2-(2-Furanyl)-4H-naphtho[1,2-b]pyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14756-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Furanyl)-4H-naphtho[1,2-b]pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201266879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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